CYCLO(-LEU-PHE)

Übersicht

Beschreibung

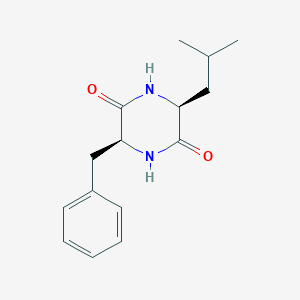

Cyclo(L-leucyl-L-phenylalanyl) is a member of the class of 2,5-diketopiperazines, specifically a piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and isobutyl groups, respectively . This compound is known for its unique cyclic structure and is often studied for its various biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclo(L-leucyl-L-phenylalanyl) can be synthesized using cyclodipeptide synthases, which form cyclodipeptides from two aminoacyl transfer RNAs. The process begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .

Industrial Production Methods: The industrial production of Cyclo(L-leucyl-L-phenylalanyl) typically involves the use of recombinant DNA technology to express cyclodipeptide synthases in microorganisms such as Escherichia coli. The enzyme catalyzes the formation of the cyclic dipeptide, which can then be purified using standard biochemical techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclo(L-leucyl-L-phenylalanyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups such as the benzyl and isobutyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(L-leucyl-L-phenylalanyl) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under mild conditions, often in aqueous or organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

Cyclo(L-leucyl-L-phenylalanyl) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic dipeptides. In biology, it is investigated for its potential antimicrobial and antifungal activities . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the proliferation of certain pathogens . In industry, it is used in the development of new materials and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of Cyclo(L-leucyl-L-phenylalanyl) involves its interaction with specific molecular targets. The compound exerts its effects through a ping-pong mechanism, where the aminoacyl moiety of the first aminoacyl tRNA is transferred onto a conserved serine, forming an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme . This mechanism is crucial for its biological activities, including its antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-leucyl-L-phenylalanyl) is unique among cyclic dipeptides due to its specific substitution pattern. Similar compounds include cyclo(L-phenylalanyl-L-phenylalanyl), cyclo(L-methionyl-L-phenylalanyl), and cyclo(L-phenylalanyl-L-tyrosyl) . These compounds share the cyclic dipeptide structure but differ in the specific amino acids involved, leading to variations in their chemical and biological properties.

Biologische Aktivität

Cyclo(-Leu-Phe), a cyclic dipeptide, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Overview of Cyclo(-Leu-Phe)

Cyclo(-Leu-Phe) is classified as a diketopiperazine (DKP), a group of cyclic dipeptides known for their structural stability and biological activity. These compounds are naturally occurring and can be derived from various sources, including fungi and bacteria. Cyclo(-Leu-Phe) has been studied for its neuroprotective, antimicrobial, and antioxidant properties.

Neuroprotective Effects

Research indicates that cyclo(-Leu-Phe) exhibits significant neuroprotective effects. A study demonstrated that it acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and cellular metabolism. The compound was shown to reduce oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by:

- Increasing cell viability : Cyclo(-Leu-Phe) pretreatment resulted in dose-dependent increases in cell viability (up to 80.4% at 40 μM) when exposed to hydrogen peroxide, outperforming the standard PPAR-γ agonist rosiglitazone .

- Inhibiting apoptotic pathways : It prevented mitochondrial membrane potential loss and inhibited the activation of caspase-3 and poly (ADP-ribose) polymerase, key proteins involved in apoptosis .

Antimicrobial Activity

Cyclo(-Leu-Phe) has demonstrated notable antimicrobial properties. It has been found effective against various pathogens, including bacteria and fungi. For instance:

The mechanisms underlying the biological activities of cyclo(-Leu-Phe) include:

- PPAR-γ Activation : As previously mentioned, cyclo(-Leu-Phe) activates PPAR-γ, leading to anti-inflammatory responses and enhanced neuronal survival during oxidative stress.

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative damage in neuronal cells .

- Modulation of Neurotransmitter Levels : In vivo studies have indicated that cyclo(-Leu-Phe) can increase levels of neurotransmitters such as serotonin and dopamine in the brain, which may have implications for mood regulation and cognitive function .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of cyclo(-Leu-Phe):

Eigenschaften

IUPAC Name |

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993602 | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-77-5 | |

| Record name | Cyclo(L-Phe-L-Leu) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(leucyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.